1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine

Lipophilicity Drug-likeness Permeability

This 4-chloro-3-fluoro N-benzylpiperidin-3-amine (CAS 1044767-45-4) delivers a +0.94 logP boost over unsubstituted analogs for enhanced membrane permeability. The 3-amine regiochemistry provides a chiral attachment point distinct from 4-piperidinamine isomers, while the racemic form enables preliminary screening before chiral resolution. Ideal for kinase inhibitor and CNS-targeted fragment elaboration with balanced TPSA (29.3 Ų).

Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
CAS No. 1044767-45-4
Cat. No. B3077163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
CAS1044767-45-4
Molecular FormulaC12H16ClFN2
Molecular Weight242.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC(=C(C=C2)Cl)F)N
InChIInChI=1S/C12H16ClFN2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2
InChIKeyXAZKMEHXVPSNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1044767-45-4): Piperidine-Amine Building Block Procurement Guide


1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1044767-45-4) is a disubstituted piperidine derivative with molecular formula C₁₂H₁₆ClFN₂ and molecular weight 242.72 g/mol. The compound features a piperidine ring bearing a primary amine at the 3-position and an N-benzyl group substituted with chlorine at the para-position and fluorine at the meta-position of the phenyl ring. This substitution pattern confers a computed logP of approximately 2.4 and topological polar surface area (TPSA) of approximately 29.3 Ų [1]. The compound is catalogued primarily as a research intermediate and building block, with commercial availability at purities typically ≥95% . The CAS 1044767-45-4 designates the racemic (unspecified stereochemistry) form, while the individual (3S)- and (3R)-enantiomers are separately registered under CAS 1222710-38-4 and 1222710-53-3, respectively .

Why Generic Substitution of 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine with Close Analogs Carries Risk


Superficially similar N-benzylpiperidin-3-amines are not functionally interchangeable. The specific 4-chloro-3-fluoro substitution pattern on the benzyl ring modulates both lipophilicity and electronic character in ways that directly affect target binding, metabolic stability, and downstream synthetic utility. The unsubstituted benzyl analog (1-benzylpiperidin-3-amine, CAS 60407-35-4) exhibits a logP of ~1.46 , approximately 0.9 log units lower than the target compound's logP of ~2.4 , a difference that translates to a roughly 8-fold reduction in octanol-water partitioning and can significantly alter membrane permeability and pharmacokinetic behavior. Furthermore, the 3-amine regioisomer offers a distinct vector for derivatization compared to the 4-piperidinamine analog (1-(4-chloro-3-fluorobenzyl)-4-piperidinamine) , meaning that replacement with the wrong regioisomer will produce a different downstream compound entirely. The racemic nature of CAS 1044767-45-4 also distinguishes it from the single-enantiomer forms, which may exhibit divergent biological activity profiles. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine vs. Closest Analogs


Lipophilicity Enhancement vs. Unsubstituted Benzyl Analog: logP Δ = +0.94

The target compound, bearing a 4-chloro-3-fluoro-substituted benzyl group, exhibits a computed logP of 2.40 . The direct unsubstituted comparator, 1-benzylpiperidin-3-amine (CAS 60407-35-4), has a computed logP of 1.46 . This represents a ΔlogP of +0.94, equivalent to an approximately 8.7-fold higher octanol-water partition coefficient for the target compound. The increased lipophilicity arises from the electron-withdrawing and hydrophobic contributions of the chlorine and fluorine substituents on the phenyl ring. This difference is substantial enough to influence passive membrane permeability, non-specific protein binding, and chromatographic retention behavior in preparative purification workflows.

Lipophilicity Drug-likeness Permeability

Stereochemical Identity: Racemate (CAS 1044767-45-4) vs. Single Enantiomers (CAS 1222710-38-4 / 1222710-53-3)

CAS 1044767-45-4 designates the racemic mixture (unspecified stereochemistry at the piperidine 3-position). The individual enantiomers are separately registered: (3S)-form as CAS 1222710-38-4 and (3R)-form as CAS 1222710-53-3 . In chiral biological environments such as enzyme active sites or receptor binding pockets, enantiomers can exhibit profoundly different affinities. Published SAR on related 3-substituted piperidine series has demonstrated that enantiomeric pairs can differ in IC₅₀ by >10-fold against monoamine transporters [1]. While direct head-to-head activity data for this specific compound's enantiomers are not publicly available, the class-level precedent is strong that the racemate and single enantiomers cannot be assumed equivalent.

Stereochemistry Chiral resolution Enantioselectivity

Regioisomeric Differentiation: 3-Amine vs. 4-Amine Piperidine Substitution

The target compound positions the primary amine at the piperidine 3-position (meta to the ring nitrogen). The commercially available regioisomer, 1-(4-chloro-3-fluorobenzyl)-4-piperidinamine, places the amine at the 4-position (para to the ring nitrogen) . These two compounds share the identical molecular formula (C₁₂H₁₆ClFN₂, MW 242.72) and benzyl substitution pattern, yet differ fundamentally in the spatial orientation of the reactive amine handle. In downstream synthetic applications, amide coupling or reductive amination at the 3-amine vs. 4-amine position produces constitutionally distinct products. The 3-amine regioisomer introduces chirality at the attachment point (when used as the racemate), whereas the 4-amine regioisomer is achiral at the substitution site. No published biological comparison of these two regioisomers is available.

Regioisomerism Synthetic intermediate Derivatization vector

Halogen Substitution Pattern: 4-Chloro-3-Fluoro vs. 2-Chloro-4-Fluoro vs. 2-Chloro-6-Fluoro Benzyl Isomers

Multiple positional isomers of chloro-fluoro benzylpiperidin-3-amine are commercially catalogued, including the 2-chloro-4-fluorophenyl [1], 2-chloro-6-fluorophenyl , and 2-chloro-3-fluorophenyl variants. The 4-chloro-3-fluoro pattern of the target compound places the electron-withdrawing chlorine para to the methylene linker and fluorine meta to the linker, creating a specific dipole moment and electrostatic potential surface distinct from ortho-substituted analogs. In related chemotypes, para-chloro substitution has been associated with enhanced metabolic stability compared to ortho-chloro analogs, attributed to steric shielding of the chlorine atom from CYP450-mediated oxidative dehalogenation (class-level observation from benzylpiperidine medicinal chemistry literature). Quantitative comparative data for this specific scaffold across halogen positional isomers are not publicly available.

Halogen bonding SAR Electronic effects

Physicochemical Property Profile: Hydrogen Bond Capacity and Rotatable Bond Count for Fragment-Based Drug Design

The target compound possesses a computed property profile well-suited for fragment-based drug discovery (FBDD) libraries: molecular weight 242.72 Da, 1 hydrogen bond donor (primary amine), 3 hydrogen bond acceptors (amine nitrogen, piperidine nitrogen, and fluorine), 2 rotatable bonds, and TPSA of 29.3 Ų [1]. These values place the compound within the 'rule of three' guidelines for fragments (MW <300, HBD ≤3, HBA ≤3, clogP ≤3). By comparison, the 4-piperidinamine regioisomer shares identical computed descriptors (same molecular formula), while the unsubstituted benzyl analog (C₁₂H₁₈N₂) has only 2 H-bond acceptors, no halogen atoms, and reduced molecular weight (190.28 Da), making it a less complex fragment with different chemical space coverage [2]. The presence of both chlorine and fluorine on the target compound provides additional opportunities for halogen bonding interactions not available with the unsubstituted analog.

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Caveat: Absence of Published Direct Comparative Biological Activity Data

An exhaustive search of PubMed, BindingDB, ChEMBL, and Google Patents (conducted April 2026) did not identify any published study reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or Kd) for 1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1044767-45-4) against any specific molecular target. BindingDB entries for related compounds bearing the 4-chloro-3-fluorophenyl motif show activities ranging from 9 nM (CHK1 inhibition, CHEMBL1288103) to >100 µM (HIV-1 gp120 binding), but these data pertain to elaborated analogs with additional substituents, not the parent 3-amine building block [1]. Consequently, the differentiation evidence presented above relies primarily on physicochemical property comparisons and class-level SAR inferences. Users requiring target-specific potency data should commission bespoke profiling or consult the latest primary literature, as the compound's primary documented use is as a synthetic intermediate rather than a characterized bioactive probe.

Data gap Procurement caveat Biological characterization

Optimal Research and Industrial Use Cases for 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1044767-45-4)


Fragment-Based Drug Discovery (FBDD) Library Member for Halogen-Enriched Screening

With a molecular weight of 242.72 Da, logP of 2.4, and 1 H-bond donor / 3 H-bond acceptors, the compound meets fragment 'rule of three' criteria [1]. Its 4-chloro-3-fluorophenyl motif provides both chlorine (σ-hole donor) and fluorine (weak H-bond acceptor) for halogen bonding interactions, offering a distinct pharmacophore compared to the unsubstituted benzyl fragment (logP 1.46, no halogen) . The primary amine at the 3-position serves as a synthetic handle for rapid parallel derivatization via amide coupling or reductive amination, enabling efficient fragment elaboration. The racemic nature of CAS 1044767-45-4 makes it suitable for initial screening; chirally resolved enantiomers (CAS 1222710-38-4 and 1222710-53-3) can be procured for follow-up studies if stereochemistry-dependent activity is observed.

Synthetic Intermediate for Piperidine-Containing Bioactive Molecules Targeting CNS or Kinase Programs

The 3-amine regioisomer distinguishes this compound from the more common 4-amine building block, providing a chiral attachment point that generates a stereocenter upon derivatization [1]. The 4-chloro-3-fluorobenzyl group is a recurring motif in CNS-active compounds and kinase inhibitors, as evidenced by its presence in elaborated analogs with potent CHK1 inhibitory activity (IC₅₀ 9 nM) and CXCR3 antagonism (IC₅₀ 340 nM) . The enhanced lipophilicity (logP 2.4 vs. 1.46 for the unsubstituted analog) may improve blood-brain barrier penetration potential in CNS-targeted programs, though this must be balanced against solubility considerations. The compound is commercially available at ≥95% purity from multiple vendors , supporting its use in multi-step synthetic sequences without extensive in-house purification.

Physicochemical Probe for Studying Halogen Substituent Effects on Permeability and Metabolism

The ΔlogP of +0.94 relative to 1-benzylpiperidin-3-amine [1] makes this compound a useful tool for systematically studying the impact of halogen substitution on passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. The presence of both chlorine and fluorine allows deconvolution of individual halogen contributions through comparison with mono-substituted analogs. The computed TPSA of 29.3 Ų remains below the 60 Ų threshold generally associated with poor oral absorption , suggesting that the increased lipophilicity is not offset by an unfavorable increase in polar surface area. This balanced profile supports its use as a reference compound in medicinal chemistry training sets for predicting ADME properties.

Chromatographic Method Development Standard for Separation of Piperidine Regioisomers and Enantiomers

The co-existence of the 3-amine and 4-amine regioisomers, plus the (3S)- and (3R)-enantiomeric forms, creates a well-defined challenge for chromatographic method development [1]. The target racemate can serve as a standard for developing chiral HPLC or SFC separation methods to resolve the enantiomers. The distinct logP values between the halogenated compound (2.4) and the unsubstituted analog (1.46) also make this pair suitable for reverse-phase HPLC column characterization and selectivity testing. The commercial availability of all forms at defined purities supports their use as reference standards in analytical quality control workflows.

Quote Request

Request a Quote for 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.